3-(3,4-Difluorophenyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-difluorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTILWXFURUWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Routes to 3 3,4 Difluorophenyl Pyrrolidine and Its Analogs
Established Synthetic Pathways for Pyrrolidine (B122466) Ring Construction
The construction of the pyrrolidine nucleus can be achieved through a variety of synthetic strategies, each with its own advantages and limitations. These methods can be broadly categorized into cyclization strategies and multi-component reactions.
Cyclization Strategies
Cyclization reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from a linear precursor. Several distinct cyclization approaches have been successfully employed for the synthesis of pyrrolidines.
Reductive amination is a versatile and widely used method for the formation of amines, including cyclic amines like pyrrolidines. masterorganicchemistry.comyoutube.com This strategy typically involves the reaction of a dicarbonyl compound with a primary amine, leading to the in situ formation of an enamine or imine intermediate, which is then reduced to the corresponding pyrrolidine. nih.gov A key advantage of this method is its efficiency, as it combines two transformations into a single operational step. nih.gov
The process often utilizes an iridium catalyst for transfer hydrogenation, allowing for the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines in good to excellent yields under mild conditions. nih.gov This approach has been shown to be scalable and can even be performed in water, highlighting its potential for environmentally benign synthesis. nih.gov The choice of reducing agent is crucial, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce the imine or enamine in the presence of the starting carbonyl group. masterorganicchemistry.com
A plausible mechanism for the iridium-catalyzed successive reductive amination involves the initial condensation of the diketone with the amine to form an enamine or imine, which can then undergo intramolecular cyclization followed by reduction. nih.gov Alternatively, one carbonyl group can be selectively reduced first, followed by intramolecular reductive amination. nih.gov
| Reactants | Catalyst/Reagent | Product | Yield | Reference |
| Diketone, Aniline | Iridium Catalyst | N-Aryl-substituted pyrrolidine | Good to Excellent | nih.gov |
| Aldehyde/Ketone, Amine | NaBH3CN or NaBH(OAc)3 | Substituted Amine | High | masterorganicchemistry.com |
This table provides a general overview of reductive amination for pyrrolidine synthesis.
A highly efficient and enantioselective method for the synthesis of substituted pyrrolidines involves the intramolecular cyclization of a nitrile anion. acs.orgacs.orgresearchgate.netnih.gov This strategy has been successfully applied to the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, a complex pyrrolidine analog. acs.orgacs.orgresearchgate.netnih.govresearchgate.net
The key step in this approach is a 5-exo-tet cyclization, where a nitrile anion displaces an intramolecular leaving group to form the five-membered pyrrolidine ring. acs.orgacs.orgresearchgate.netnih.govresearchgate.net This cyclization proceeds with a high degree of stereocontrol, leading to the formation of a 1,3,4-trisubstituted chiral pyrrolidine with excellent enantiomeric excess (94-99% ee) and in high yield (>95%). acs.orgacs.orgresearchgate.netnih.govresearchgate.net The choice of base and activating group for the nitrile is critical for the success of the reaction, with lithium hexamethyldisilazide (LiHMDS) and diethyl chlorophosphate being identified as optimal. acs.orgacs.orgresearchgate.netresearchgate.net
The synthesis of the cyclization precursor typically involves several steps, including an asymmetric reduction of a ketone, displacement of a leaving group by an amine, and a conjugate addition to acrylonitrile. acs.orgacs.orgresearchgate.netnih.govresearchgate.net This methodology has proven to be robust and applicable to a range of electronically diverse substituted phenyl substrates. acs.orgacs.orgnih.gov
| Substrate | Key Reagents | Product | Yield | Enantiomeric Excess | Reference |
| 2-chloro-1-(2,4-difluorophenyl)ethanone | CBS catalyst, t-butylamine, acrylonitrile, LiHMDS, diethyl chlorophosphate | (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | 71% overall | >99.9% | acs.orgacs.orgresearchgate.netresearchgate.net |
| Nitrile precursor with benzylic leaving group | Lithium hexamethyldisilazide, Diethyl chlorophosphate | 1,3,4-trisubstituted chiral pyrrolidine | >95% | 94-99% | acs.orgacs.orgresearchgate.netnih.govresearchgate.net |
This table highlights the key features and outcomes of the nitrile anion cyclization strategy.
The intramolecular hydroamination of alkynes provides another powerful route to pyrrolidine derivatives. This method can be catalyzed by various transition metals, including copper and gold, as well as by strong acids like triflic acid (HOTf). rsc.orgrsc.org The reaction involves the addition of an amine across a carbon-carbon triple bond within the same molecule, followed by reduction of the resulting enamine or imine to the pyrrolidine.
In one approach, a primary amine tethered to an alkyne undergoes a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence to afford α-cyano pyrrolidines with good regioselectivity. nih.gov A proposed mechanism suggests the initial cyclization of the aminoalkyne to an imine, which is then trapped by a cyanide source. nih.gov
Gold-catalyzed intramolecular hydroamination has also been employed in a one-pot nitro-Mannich/hydroamination cascade to produce substituted pyrrolidines with three stereocenters in high yields and diastereoselectivities. rsc.org Furthermore, Brønsted acid-catalyzed intramolecular hydroamination of alkenes has been shown to be an effective method for the enantioselective synthesis of pyrrolidines. chemrxiv.org
| Catalyst | Substrate | Key Features | Product | Reference |
| Copper | Primary amine-tethered alkyne | Tandem amination/cyanation/alkylation | α-CN pyrrolidine | nih.gov |
| Gold(I) | Product of nitro-Mannich reaction | One-pot cascade, three stereocenters | Substituted pyrrolidine | rsc.org |
| Brønsted acid (IDPi) | Alkene with nosyl protecting group | Enantioselective, anti-addition | Chiral pyrrolidine | chemrxiv.org |
| Triflic Acid (HOTf) | Alkenes and alkynes with anilines | Metal-free, mild conditions | Substituted amines and quinolines | rsc.org |
This table summarizes various catalytic systems for intramolecular hydroamination leading to pyrrolidines.
A direct and atom-economical approach to pyrrolidine synthesis is through the intramolecular amination of C(sp3)-H bonds. Copper-catalyzed systems have been developed to facilitate this transformation, offering a powerful tool for the construction of the pyrrolidine ring. nih.govacs.orgresearchgate.net
This method typically utilizes N-haloamides as the nitrogen source and a copper complex as the catalyst. The reaction proceeds via the formation of a copper-nitrene or a related reactive nitrogen species, which then inserts into a C-H bond five atoms away to form the pyrrolidine ring. The nature of the copper catalyst and the halide on the amide have been shown to significantly influence the reaction's efficiency. nih.govacs.org For instance, the use of N-fluoroamides with a [Tp'xCuL] complex has been reported for the synthesis of both pyrrolidines and piperidines. nih.govacs.orgresearchgate.net Mechanistic studies suggest the involvement of copper(II) and copper(III) intermediates in the catalytic cycle. nih.gov
| Catalyst System | Substrate | Key Features | Product | Yield | Reference |
| [TpiPr2Cu(NCMe)] | N-fluoroamide | C(sp3)-H amination | Pyrrolidine | up to 99% | nih.govacs.org |
| Copper catalyst | N-chloroamide | C(sp3)-H amination | Pyrrolidine | 83% | nih.govacs.org |
This table details the copper-catalyzed intramolecular C-H amination for pyrrolidine synthesis.
Multi-Component Reactions
Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the starting materials. tandfonline.comacs.orgnih.gov MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. tandfonline.comacs.org
Several MCRs have been developed for the synthesis of substituted pyrrolidines. acs.orgtandfonline.com One notable example is the diastereoselective synthesis of highly substituted pyrrolidines through the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a single operation. acs.org This reaction can construct up to three stereogenic centers with high diastereoselectivity. acs.org The choice of Lewis acid and nucleophile plays a crucial role in determining the reaction outcome and selectivity. acs.org
Another MCR approach involves the [3+2] cycloaddition of azomethine ylides, generated in situ from an amino acid and an aldehyde, with a dipolarophile. This strategy has been utilized in the synthesis of a variety of complex pyrrolidine-containing scaffolds. tandfonline.comtandfonline.com
| Reaction Type | Reactants | Key Features | Product | Reference |
| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, silane | Diastereoselective, one-pot, three stereocenters | Highly substituted pyrrolidine | acs.org |
| [3+2] Cycloaddition | Aldehyde, amino acid ester, chalcone | One-pot, Michael addition | Pyrrolidine-2-carboxylates | tandfonline.com |
| [3+2] Cycloaddition | Isatin, glycine (B1666218) methyl ester, (Z)-5-arylidine-2-thioxothiazolidin-4-one | One-pot, three-component | Rhodanine-substituted spirooxindole pyrrolidine | tandfonline.com |
This table illustrates the utility of multi-component reactions in the synthesis of diverse pyrrolidine structures.
1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Ring Formation
One of the most powerful and widely used methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. wikipedia.orgnumberanalytics.com This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene, to form a five-membered heterocyclic ring in a concerted, stereospecific manner. wikipedia.orgnumberanalytics.comnih.gov This method is highly valued for its ability to generate multiple stereocenters in a single step with a high degree of control. nih.gov
The azomethine ylide can be generated in situ from various precursors, such as imino esters or by the thermal or photochemical ring-opening of aziridines. scholaris.ca The choice of dipolarophile is crucial and can influence the substitution pattern of the resulting pyrrolidine ring. nih.gov For the synthesis of 3-aryl-substituted pyrrolidines, a styrene (B11656) derivative often serves as the dipolarophile.
In a relevant example, the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes has been shown to produce chiral fluoropyrrolidines in high yields and with excellent stereoselectivity. nih.govrsc.orgresearchgate.net While this specific example focuses on fluorinated pyrrolidines, the underlying principle is directly applicable to the synthesis of 3-(3,4-difluorophenyl)pyrrolidine by using a 3,4-difluorostyrene (B50085) as the dipolarophile. The reaction between an azomethine ylide and 3,4-difluorostyrene would directly lead to the desired this compound scaffold. nih.govrsc.orgnih.gov
A general scheme for this approach is as follows:
Scheme 1: General 1,3-Dipolar Cycloaddition for this compound Synthesis
The versatility of this method allows for the synthesis of a wide range of analogs by varying the substituents on both the azomethine ylide and the dipolarophile.
Palladium-Catalyzed Cyclization Approaches
Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and the formation of pyrrolidine rings is no exception. Intramolecular cyclization reactions catalyzed by palladium offer a robust and efficient means to construct the pyrrolidine core.
One common strategy involves the palladium-catalyzed intramolecular cyclization of an allylic amine derivative. In this approach, a suitably functionalized precursor containing both an amine and an alkene moiety is treated with a palladium catalyst. The catalyst facilitates the intramolecular attack of the nitrogen atom onto the alkene, leading to the formation of the pyrrolidine ring.
For the synthesis of 3-arylpyrrolidines, a common precursor would be an N-protected allylic amine where the aryl group is attached to the allylic system. The palladium catalyst, often in the form of Pd(0) or Pd(II), activates the double bond for nucleophilic attack by the amine. The choice of ligands for the palladium catalyst can be crucial for achieving high yields and stereoselectivity. nih.gov
An illustrative transformation is the palladium-catalyzed intramolecular aza-Wacker-type cyclization. nih.gov While the provided example leads to aza[3.1.0]bicycles, the fundamental principle of palladium-catalyzed intramolecular amination of an olefin is applicable. nih.govrsc.org A precursor containing a 3,4-difluorophenyl group and a suitably positioned amino group on an alkene chain could be cyclized using a palladium catalyst to afford this compound.
Scheme 2: General Palladium-Catalyzed Intramolecular Cyclization
The efficiency and functional group tolerance of palladium-catalyzed reactions make this a highly attractive approach for the synthesis of complex pyrrolidine derivatives.
Strategies for Introduction of the 3,4-Difluorophenyl Moiety
The introduction of the 3,4-difluorophenyl group is a critical step in the synthesis of the target molecule. This can be achieved at different stages of the synthesis, either by incorporating the moiety into one of the starting materials before the pyrrolidine ring formation or by attaching it to a pre-formed pyrrolidine ring.
Cross-Coupling Reactions (e.g., Grignard Reagents with Aryl Halides)
Cross-coupling reactions are a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. The use of Grignard reagents in these reactions is a classic and effective method. mnstate.eduleah4sci.comwikipedia.org To introduce the 3,4-difluorophenyl group, a 3,4-difluorophenyl Grignard reagent can be prepared from 3,4-difluorobromobenzene or 3,4-difluoroiodobenzene and magnesium metal. researchgate.net
This Grignard reagent can then be coupled with a suitable electrophilic pyrrolidine precursor. For instance, a 3-halopyrrolidine derivative (e.g., 3-bromopyrrolidine) can be reacted with the 3,4-difluorophenyl Grignard reagent in the presence of a suitable catalyst, typically an iron or palladium complex, to form the desired C-C bond. orgsyn.orgbris.ac.uk
The reaction of a Grignard reagent with an ester can also be utilized. masterorganicchemistry.com For example, reacting a 3,4-difluorophenyl Grignard reagent with a pyrrolidine-3-carboxylic acid ester derivative could potentially lead to the formation of a ketone intermediate, which could then be further manipulated to yield the desired product. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 3,4-Difluorophenylmagnesium bromide | N-Protected 3-bromopyrrolidine | Fe(acac)₃, NMP/THF | N-Protected this compound |
| 3,4-Difluorophenylmagnesium bromide | N-Protected pyrrolidin-3-one | Diethyl ether, then H₃O⁺ | N-Protected 3-hydroxy-3-(3,4-difluorophenyl)pyrrolidine |
Table 1: Examples of Cross-Coupling Reactions for the Introduction of the 3,4-Difluorophenyl Moiety
Friedel-Crafts Acylation in Precursor Synthesis
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. sigmaaldrich.comnih.gov This reaction can be employed in the synthesis of precursors for this compound.
A common approach involves the acylation of 1,2-difluorobenzene (B135520) with a suitable acylating agent that contains a precursor to the pyrrolidine ring. numberanalytics.comoclc.org For instance, the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield 4-(3,4-difluorophenyl)-4-oxobutanoic acid. sigmaaldrich.com This keto-acid can then be subjected to a series of transformations, including reductive amination and cyclization, to form the this compound ring.
Scheme 3: Friedel-Crafts Acylation in Precursor Synthesis
The regioselectivity of the Friedel-Crafts acylation on 1,2-difluorobenzene generally favors substitution at the position para to one of the fluorine atoms, leading to the desired 3,4-disubstituted pattern. mdpi.com
Electrophilic or Nucleophilic Substitution on Aromatic Systems
The 3,4-difluorophenyl moiety can also be constructed through electrophilic or nucleophilic aromatic substitution reactions on a pre-existing phenylpyrrolidine scaffold.
Electrophilic Aromatic Substitution: While direct electrophilic fluorination of a 3-phenylpyrrolidine (B1306270) precursor is challenging, other electrophilic substitution reactions can be envisioned. For example, nitration of 3-phenylpyrrolidine followed by reduction to the aniline, and then a Sandmeyer-type reaction could potentially install the fluorine atoms, although this is a multi-step and often low-yielding process. Electrophilic bromination or iodination could introduce halogens that might be later replaced by fluorine via nucleophilic substitution. youtube.com
Nucleophilic Aromatic Substitution (SNA_r_): A more common and efficient approach is nucleophilic aromatic substitution. nih.gov This is particularly effective on highly fluorinated aromatic rings. For instance, a pyrrolidine derivative can act as a nucleophile and displace a fluorine atom from a suitable polyfluorinated benzene (B151609) derivative. nih.govresearchgate.netnih.gov
A plausible strategy would involve the reaction of a pyrrolidine enolate or a related nucleophilic pyrrolidine species with 1,2,4,5-tetrafluorobenzene. The electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack. The reaction would proceed via a Meisenheimer complex, followed by the elimination of a fluoride (B91410) ion to yield the 3-(polyfluorophenyl)pyrrolidine derivative. Subsequent selective defluorination could then lead to the desired 3,4-difluoro substitution pattern.
Another possibility is the reaction of a suitable pyrrolidine nucleophile with a nitro-activated difluorobenzene. For example, the reaction of pyrrolidine with 1,2-difluoro-4-nitrobenzene would lead to the substitution of one of the fluorine atoms by the pyrrolidine ring. researchgate.net The nitro group can then be removed or transformed as needed.
Stereoselective and Enantioselective Synthesis of this compound Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of great importance. nih.govrsc.org
Many of the synthetic methods described above can be adapted to control the stereochemistry of the final product.
In 1,3-Dipolar Cycloadditions: The use of chiral catalysts, such as copper(I) complexes with chiral ligands (e.g., (S)-BINAP), can induce high levels of enantioselectivity in the cycloaddition reaction. nih.govrsc.orgresearchgate.net This approach allows for the direct formation of enantioenriched pyrrolidines. nih.govthieme-connect.de
In Palladium-Catalyzed Cyclizations: Chiral ligands on the palladium catalyst can be used to control the stereochemistry of the newly formed stereocenter during the intramolecular cyclization.
Using Chiral Auxiliaries: Another common strategy is to use a chiral auxiliary. researchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, a chiral N-acylpyrrolidine derivative can be used to control the stereoselective alkylation at the 3-position. researchgate.net
Resolution: If a racemic mixture of this compound is synthesized, it can be resolved into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The diastereomeric salts can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.
The development of these stereoselective methods allows for the synthesis of specific stereoisomers of this compound and its analogs, which is crucial for studying their structure-activity relationships and for the development of new therapeutic agents. rsc.orgnih.gov
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This approach is a reliable and versatile strategy for producing enantiomerically pure compounds. wikipedia.org
Commonly used auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.orgsigmaaldrich.com For instance, a prochiral substrate can be attached to a chiral auxiliary, such as one derived from pseudoephedrine. The auxiliary then sterically guides subsequent reactions, like alkylation, to occur on a specific face of the molecule. nih.gov The alkylation of a pseudoephedrine amide enolate, for example, is directed by the methyl group of the auxiliary. wikipedia.org Similarly, chiral oxazolidinones are widely employed to direct stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.org After the key bond formation, the auxiliary is cleaved, often through acidic or basic hydrolysis, to yield the enantiomerically enriched product. nih.gov
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reaction | Key Feature | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a (Z)-enolate that reacts with high diastereoselectivity. | wikipedia.org |
| Pseudoephedrine | Alkylation of Amides | The methyl group directs the approach of the electrophile. | wikipedia.orgnih.gov |
| Pseudoephenamine | Alkylation of Amides | Offers high stereocontrol, especially in forming quaternary centers. | nih.gov |
Asymmetric Catalysis (e.g., CBS Asymmetric Reduction, Iridium-Diamine Catalysis)
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, making it a highly efficient and atom-economical approach. nih.gov
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction: The CBS reduction is a prominent method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a borane (B79455) source. wikipedia.orgyoutube.comorganic-chemistry.org This reaction is known for its reliability and high enantioselectivity, provided there is sufficient steric difference between the two groups attached to the carbonyl. youtube.com The mechanism involves the coordination of the ketone to the Lewis acidic boron atom of the catalyst in a way that the larger substituent orients away from the chiral group on the catalyst. organic-chemistry.orgyoutube.com The borane, activated by the nitrogen atom of the catalyst, then delivers a hydride to the less hindered face of the carbonyl, leading to a predictable stereochemical outcome. organic-chemistry.orgyoutube.com Recent studies suggest that attractive London dispersion interactions, not just steric repulsion, play a crucial role in determining the enantioselectivity. nih.gov
For the synthesis of (R)-3-(3,4-Difluorophenyl)pyrrolidine, a precursor such as 3-(3,4-Difluorophenyl)pyrrolidin-2-one could be reduced. However, a more common route involves the asymmetric reduction of a suitable cyclic ketone precursor.
Iridium-Diamine Catalysis: Iridium-based catalysts are versatile for various asymmetric transformations. For instance, iridium-catalyzed reductive generation of azomethine ylides from amides or lactams, followed by a [3+2] dipolar cycloaddition, provides a direct route to functionalized pyrrolidines. nih.gov This method can be applied to both stabilized and unstabilized azomethine ylides under mild conditions, using a terminal reductant like tetramethyldisiloxane (TMDS). nih.gov The synthesis of 3-substituted pyrrolidines can also be achieved via palladium-catalyzed hydroarylation of pyrrolines, representing a direct and efficient method. chemrxiv.org
Resolution of Stereoisomers
When a chiral compound is synthesized without stereochemical control, it results in a racemic mixture (a 50:50 mix of enantiomers). libretexts.org Resolution is the process of separating these enantiomers. Since enantiomers have identical physical properties, direct separation is challenging. The most common strategy involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by conventional methods like crystallization or chromatography. libretexts.org
For a basic compound like this compound, a chiral acid such as (R,R)-tartaric acid or (S)-(+)-mandelic acid can be used as the resolving agent. The reaction forms two diastereomeric salts, which can then be separated. After separation, the addition of a base regenerates the pure enantiomers of the pyrrolidine. The completeness of the resolution can be monitored by measuring the optical rotation of the separated products. libretexts.org
Diastereoselective Synthesis Control
Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule. mdpi.comnih.gov One of the most powerful methods for constructing the pyrrolidine ring with high stereocontrol is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. nih.gov This reaction can generate up to four stereocenters in a single step. nih.gov
By using a chiral dipolarophile or a chiral azomethine ylide precursor, high diastereoselectivity can be achieved. For example, N-tert-butanesulfinylimines can act as effective chiral components in cycloaddition reactions, guiding the formation of densely substituted pyrrolidines with excellent diastereoselectivity. nih.gov Another strategy involves the rearrangement of chiral azetidines. Enantiopure 4-formyl-β-lactams can be converted into chiral 2-(hydroxyethyl)azetidines, which then rearrange upon activation to yield 3,4-disubstituted pyrrolidines with high diastereomeric ratios (dr >99:1). nih.gov These methods provide access to complex pyrrolidine structures from readily available starting materials. mdpi.comnih.govresearchgate.net
Table 2: Comparison of Stereoselective Synthesis Strategies
| Method | Principle | Key Advantage | Typical Selectivity | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Temporary chiral director | Reliable and versatile | High d.r. or e.e. | wikipedia.org |
| Asymmetric Catalysis | Chiral catalyst turnover | Atom economical, low catalyst loading | High e.e. (often >90%) | nih.govwikipedia.org |
| Resolution | Separation of diastereomeric salts | Access to both enantiomers | Optically pure | libretexts.org |
Process Optimization and Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also safe, scalable, and environmentally benign.
Continuous Flow Reactor Applications
Continuous flow chemistry, where reagents are pumped through tubes or channels for reaction, offers significant advantages over traditional batch processing. nih.govamt.uk Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small volume of reactive material at any given moment. nih.govrroij.com These features make flow chemistry particularly suitable for hazardous or highly exothermic reactions.
The synthesis of pharmaceutical intermediates can be streamlined by integrating multiple reaction and purification steps into a continuous sequence, eliminating the need to isolate intermediates. nih.gov For a multi-step synthesis of this compound, a flow process could be designed where starting materials are fed into the first reactor, and the output stream is directly passed into subsequent reactors for further transformation, inline quenching, and purification. rroij.com This approach can lead to higher throughput, improved product consistency, and reduced waste. nih.govamt.uk
Use of Environmentally Friendly Solvents and Catalysts
Green chemistry principles aim to reduce the environmental impact of chemical processes. amazonaws.com A major focus is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. orientjchem.orgscienceopen.com Green solvents include water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents such as ethanol (B145695) or dimethyl carbonate. amazonaws.comorientjchem.org These solvents are chosen for their low toxicity, biodegradability, and reduced environmental persistence. orientjchem.org
In the synthesis of this compound and its analogs, traditional solvents like dichloromethane, THF, or DMF could potentially be replaced. For example, certain catalytic reactions, including hydrogenations and cross-couplings, have been successfully performed in water or aqueous media. Furthermore, developing solvent-free or catalyst-free reaction conditions represents an ideal green chemistry scenario, minimizing waste at the source. nih.gov The selection of a catalyst is also critical; using non-toxic, earth-abundant metal catalysts or recyclable organocatalysts can significantly improve the sustainability of a synthesis.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-3-(3,4-Difluorophenyl)pyrrolidine |
| 3-(3,4-Difluorophenyl)pyrrolidin-2-one |
| (R,R)-tartaric acid |
| (S)-(+)-mandelic acid |
| N-tert-butanesulfinylimine |
| 4-formyl-β-lactam |
| Tetramethyldisiloxane (TMDS) |
| Water |
| Ethanol |
| Dimethyl carbonate |
| Dichloromethane |
| Tetrahydrofuran (THF) |
| Dimethylformamide (DMF) |
Efficiency Improvements and Yield Optimization
The efficient synthesis of 3-arylpyrrolidines, including this compound, is a significant focus in medicinal and process chemistry, driving research into the optimization of reaction conditions to maximize product yields and purity. Key strategies involve refining catalyst systems, solvent choice, and reagent stoichiometry, particularly in hallmark reactions like reductive amination and catalytic hydrogenation.
Optimizing Reductive Amination
Reductive amination is a cornerstone for synthesizing pyrrolidines, but its efficiency can be highly dependent on the chosen reducing agent and reaction conditions. nih.gov The process typically involves the reaction of a carbonyl compound with an amine to form an intermediate, which is then reduced. nih.gov The selection of the reducing agent is critical to achieving high yields and chemoselectivity. Studies comparing various reducing agents in the synthesis of N-substituted pyrrolidines have demonstrated significant variability in product yield. For instance, sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often effective, while others like sodium borohydride (B1222165) (NaBH₄) may require specific additives or conditions to achieve comparable results. organic-chemistry.org
An iridium-catalyzed transfer hydrogenation process represents a practical and efficient method for the reductive amination of diketones with anilines, furnishing N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov This approach highlights the importance of catalyst selection in driving the reaction towards the desired product efficiently. nih.gov
Below is a data table illustrating the impact of different reducing systems on the yield of a representative pyrrolidine product through reductive amination.
Table 1: Optimization of Reductive Amination Yields with Various Reagents
| Product | Reducing System | Yield (%) |
|---|---|---|
| N-Cyclohexylpyrrolidine | NaBH(OAc)₃ + AcOH | >99% |
| N-Cyclohexylpyrrolidine | NaBH(OAc)₃ + Ti(Oi-Pr)₄ | >99% |
| N-Cyclohexylpyrrolidine | NaBH₃CN + Ti(Oi-Pr)₄ | 65% |
| N-Phenylpyrrolidine | NaBH(OAc)₃ + Ti(Oi-Pr)₄ | 71% |
| N-Phenylpyrrolidine | NaBH(OAc)₃ + AcOH | 60-71% |
| N-Phenylpyrrolidine | NaBH₄ + Ti(Oi-Pr)₄ | 54% |
Data sourced from a general study on reductive amination optimization. organic-chemistry.org
Improving Catalytic Hydrogenation Yields
Catalytic hydrogenation of precursors like substituted nitriles or pyrroles is another vital route to 3-arylpyrrolidines. The efficiency of these reactions is heavily influenced by the catalyst, solvent system, and acidic additives. Research on the hydrogenation of 3-phenylpropionitrile (B121915) to 3-phenylpropylamine (B116678) over a Palladium on Carbon (Pd/C) catalyst demonstrates the critical role of the solvent. nih.gov While the direct subject was not this compound, the findings on optimizing conditions for a structurally similar compound are highly relevant.
In this study, a dichloromethane/water solvent mixture provided the best balance of product yield, selectivity, and purity at a relatively high conversion rate. nih.gov The reaction achieved a 76% conversion, though the isolated yield of the primary amine was 20% with a purity of over 99%. nih.gov This underscores that high conversion does not always translate to high isolated yields of the desired primary amine, as side reactions can occur. nih.gov Further optimization showed that increasing the reaction time did not significantly improve the conversion but led to the formation of more byproducts. nih.gov
The table below shows the effect of different organic solvents on the hydrogenation process, highlighting the sensitivity of the reaction yield to the chosen medium.
Table 2: Effect of Organic Solvent on the Catalytic Hydrogenation of 3-Phenylpropionitrile
| Organic Solvent | Conversion (%) | Yield (%) | Selectivity (%) | Product Purity (%) |
|---|---|---|---|---|
| Dichloromethane | 76 | 20 | 26 | 99.3 |
| Chloroform | 65 | 16 | 25 | 98.9 |
| 1,2-Dichloroethane | 69 | 17 | 24 | 99.2 |
| Toluene | 63 | 14 | 22 | 99.1 |
Conditions: 10% Pd/C catalyst, water/organic solvent mixture, NaH₂PO₄·H₂O, H₂SO₄, 80 °C, 6 bar, 7 h. nih.gov
Further synthetic strategies for related pyrrolidine structures also point to the importance of stoichiometric control. In a copper-catalyzed synthesis of a β-cyanoketone, a precursor to a 2,4-diphenylpyrrolidine, optimizing the stoichiometry of the reagents was key to enhancing the yield. acs.org Increasing the amounts of the acyl source and the oxidant in the presence of the cyanide source raised the isolated yield of the precursor to 78%. acs.org Subsequent reduction and cyclization steps afforded the final pyrrolidine product in a 58% yield. acs.org
Chemical Reactivity and Derivatization Strategies for 3 3,4 Difluorophenyl Pyrrolidine Scaffolds
Functionalization at the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is a primary site for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the pharmacological and pharmacokinetic properties of the resulting molecules.
Alkylation and Acylation Reactions
The nitrogen atom of the 3-(3,4-difluorophenyl)pyrrolidine ring readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for introducing diverse functional groups.
Alkylation Reactions: N-alkylation can be achieved using various alkylating agents such as alkyl halides. chemrxiv.org For instance, the reaction with an alkyl halide in the presence of a suitable base, such as cesium carbonate, can yield the corresponding N-alkylated pyrrolidine derivative. chemrxiv.org The choice of base and solvent is crucial for optimizing the reaction conditions and yield. Self-limiting alkylation of N-aminopyridinium salts represents a modern approach to achieving selective mono-alkylation. chemrxiv.org
Acylation Reactions: N-acylation is another common transformation, typically carried out using acyl chlorides or acid anhydrides. organic-chemistry.orgresearchgate.net These reactions introduce an acyl group onto the pyrrolidine nitrogen, forming an amide linkage. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the formation of amides from carboxylic acids. researchgate.net N-acylbenzotriazoles are also effective acylating agents for amines. organic-chemistry.org A continuous-flow process using acetonitrile (B52724) as both the acetylating agent and solvent, with alumina (B75360) as a catalyst, presents a sustainable method for N-acetylation. nih.gov
A variety of reagents and conditions can be employed for these transformations, as summarized in the table below.
| Reaction Type | Reagent(s) | Conditions | Product Type |
| Alkylation | Alkyl halide, Base (e.g., CsOAc, Cs2CO3) | MeCN, 70 °C | N-Alkylpyrrolidine |
| Acylation | Acyl chloride, Base | Solvent (e.g., CH2Cl2) | N-Acylpyrrolidine |
| Acylation | Carboxylic acid, EDC, HOBt | Solvent (e.g., DMF) | N-Acylpyrrolidine |
| Acetylation | Acetonitrile, Alumina | Continuous-flow, 150 °C | N-Acetylpyrrolidine |
Introduction of Protecting Groups
In multi-step syntheses, the protection of the pyrrolidine nitrogen is often necessary to prevent unwanted side reactions. organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.
Commonly used protecting groups for the pyrrolidine nitrogen include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgnih.gov The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O and is stable under basic and hydrogenolytic conditions but is readily cleaved with acids like trifluoroacetic acid (TFA). The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. The Fmoc group is base-labile and often employed in solid-phase synthesis. organic-chemistry.org The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another robust protecting group for nitrogen heterocycles that can be removed under various conditions. mdpi.com
The selection of a protecting group strategy is crucial for the successful synthesis of complex molecules derived from the this compound scaffold.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition(s) |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)2O) | Acidic (e.g., TFA) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., piperidine) |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl | Fluoride (B91410) ions or acid |
Modifications at the Pyrrolidine Ring Carbons
Functionalization of the carbon backbone of the pyrrolidine ring allows for the introduction of additional substituents, which can significantly influence the molecule's three-dimensional shape and biological activity.
Introduction of Additional Substituents (e.g., Methyl Groups, Carboxylic Acids)
The introduction of substituents such as methyl groups or carboxylic acids onto the pyrrolidine ring can be achieved through various synthetic strategies. For instance, the synthesis of pyrrolidine-3-carboxylic acid derivatives can be accomplished via asymmetric Michael addition reactions. rsc.org A patented process describes the synthesis of (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids starting from a (3,4-difluoro-phenyl)-propynoic acid ethyl ester. google.com This process involves a cycloaddition reaction with N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine in the presence of trifluoroacetic acid, followed by hydrolysis. google.com
The synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has also been reported, starting from 2,4-difluoroaniline (B146603) and itaconic acid. nih.gov Although the phenyl substitution pattern is different, this provides a viable route to pyrrolidine-3-carboxylic acid scaffolds. Further derivatization of the carboxylic acid group can lead to a variety of amides and esters.
The introduction of methyl groups can be achieved through various methods, including the use of organometallic reagents or through multi-step sequences involving the reduction of a carboxylic acid to an alcohol, conversion to a leaving group, and subsequent displacement with a methyl nucleophile. The stereoselective synthesis of substituted pyrrolidines, including those with methyl groups, can be achieved through 1,3-dipolar cycloaddition reactions. acs.org
Stereochemical Influence of Substituents on Ring Conformation
The stereochemistry of substituents on the pyrrolidine ring has a profound impact on its conformation. beilstein-journals.org The pyrrolidine ring is not planar and exists in various puckered conformations. The introduction of substituents, particularly fluorine atoms, can significantly influence the conformational equilibrium through stereoelectronic effects such as the gauche and anomeric effects. beilstein-journals.org
A quantum-chemical analysis of difluorinated pyrrolidines revealed that a generalized anomeric effect, arising from the delocalization of the nitrogen lone pair into the antibonding orbital of the C-F bond (nN→σ*CF), plays a crucial role in modulating the energetics of α-fluoro isomers and imparts a strong conformational bias. beilstein-journals.org In contrast, the fluorine gauche effect is often secondary to steric and electrostatic interactions. beilstein-journals.org For 3,4-disubstituted pyrrolidines, the relative orientation of the substituents (cis or trans) will dictate the preferred ring pucker to minimize steric strain and optimize electronic interactions. The presence of bulky substituents will generally favor a conformation where they occupy pseudo-equatorial positions to reduce steric hindrance.
Reactivity of the Difluorophenyl Group
The 3,4-difluorophenyl group is an important pharmacophore, and its reactivity is influenced by the two fluorine atoms. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). However, it also has lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), although this effect is generally weaker than its inductive effect.
In the case of 1,2-difluorobenzene (B135520), the fluorine atoms are ortho to each other. For electrophilic aromatic substitution (EAS), the fluorine atoms are deactivating yet ortho, para-directing. uci.edulibretexts.org This means that incoming electrophiles will preferentially substitute at positions ortho or para to the fluorine atoms, although the reaction will be slower than on unsubstituted benzene (B151609). libretexts.org The electron-withdrawing nature of the fluorine atoms makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org
Conversely, the electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups. wikipedia.orglibretexts.org Therefore, the 3,4-difluorophenyl moiety is susceptible to SNAr reactions, particularly if a good leaving group is present on the ring. The fluorine atoms themselves can act as leaving groups under certain conditions.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The reaction proceeds through a two-step mechanism: initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or Wheland intermediate), followed by deprotonation to restore the ring's aromaticity. uci.edulibretexts.org The feasibility and regioselectivity of EAS are heavily dictated by the electronic properties of the substituents already present on the ring. uci.edu
In the case of this compound, the phenyl ring bears three substituents: a pyrrolidin-3-yl group (an alkyl substituent) at C1, and two fluorine atoms at C3 and C4. Their directing effects are as follows:
Alkyl Group (Pyrrolidin-3-yl): This group is considered activating and directs incoming electrophiles to the ortho and para positions. uci.edu
Fluorine Atoms: Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the carbocation intermediate. uci.edu
Common EAS reactions that could be applied to this scaffold include nitration (using nitric acid and sulfuric acid to generate the NO₂⁺ electrophile) and halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃). lumenlearning.com
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
| -Alkyl (Pyrrolidinyl) | Electron-donating | None | Activating | ortho, para |
| -F (Fluoro) | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (NAS) provides a complementary method for functionalizing aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com Unlike EAS, NAS involves the attack of a nucleophile on the aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org This mechanism requires two key features on the aromatic ring: the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the anionic intermediate. masterorganicchemistry.comlibretexts.org
The this compound scaffold is well-suited for NAS reactions. The fluorine atoms are effective leaving groups, and their strong electron-withdrawing nature makes the aromatic ring electrophilic and thus susceptible to attack by nucleophiles. libretexts.org A reaction with a strong nucleophile (e.g., an alkoxide, amine, or thiol) could displace one of the fluorine atoms. The remaining fluorine atom would help to stabilize the negative charge that develops in the Meisenheimer intermediate.
For instance, reacting the scaffold with a nucleophile like pyrrolidine itself could lead to the substitution of one of the fluoro groups. researchgate.netresearchgate.net The reaction is facilitated because the electron-withdrawing groups activate the ring for nucleophilic attack, a direct contrast to the requirements for electrophilic substitution. libretexts.org
| Reaction Type | Ring Requirement | Attacking Species | Intermediate | Role of Substituents |
| Electrophilic Aromatic Substitution (EAS) | Electron-rich | Electrophile | Carbocation (Arenium ion) | Electron-donating groups activate |
| Nucleophilic Aromatic Substitution (NAS) | Electron-poor | Nucleophile | Carbanion (Meisenheimer complex) | Electron-withdrawing groups activate |
Controlled Oxidative and Reductive Transformations of the Pyrrolidine Ring System
The pyrrolidine ring itself is a versatile hub for chemical modification through oxidation and reduction, allowing for significant structural diversification.
Oxidative Transformations: The saturated nature of the pyrrolidine ring, particularly the carbons adjacent to the nitrogen atom, makes it amenable to controlled oxidation. These transformations can lead to the introduction of new functional groups or even ring cleavage.
Formation of Lactams: The carbon atom alpha to the pyrrolidine nitrogen can be oxidized to a carbonyl group, yielding a lactam (pyrrolidin-2-one). This type of transformation has been observed in cascade reactions involving piperidine (B6355638) ring contraction, suggesting a viable pathway for pyrrolidine scaffolds. nih.gov
Oxidative C-C Bond Cleavage: Under certain conditions, oxidative reactions can lead to the opening of the pyrrolidine ring. For example, some pyrrolidine-containing fused ring systems undergo oxidative cleavage at a benzylic carbon when treated with an amine and base in the presence of oxygen.
Functionalization via Oxidation: Specific synthetic methods allow for targeted oxidation. The Tamao-Fleming oxidation, for instance, can convert a carbon-silicon bond on a pyrrolidine ring into a hydroxyl group, demonstrating a controlled method for introducing functionality. nih.govosaka-u.ac.jp
Reductive Transformations: While the saturated pyrrolidine ring is generally stable to reduction, derivatives containing reducible functional groups can undergo transformations that affect the core structure.
Reduction of Fused Systems: In pyrrolidine derivatives containing unsaturated components, such as a fused enamide, catalytic hydrogenation (e.g., with Pd/C) can saturate the double bond. nih.govosaka-u.ac.jp
Reductive Ring Opening: Reductive conditions can also induce C-C bond cleavage. During the hydrogenation of certain bicyclic pyrrolidine systems, regioselective reductive cleavage of a strained cyclopropane (B1198618) ring fused to the pyrrolidine core has been reported, yielding a substituted pyrrolidine. nih.govosaka-u.ac.jp
| Transformation | Reaction Type | Reagents/Conditions | Product Type | Reference |
| Oxidation | Lactam Formation | Oxidant | Pyrrolidin-2-one | nih.gov |
| Oxidation | C-Si to C-OH | HF/KF/H₂O₂ (Tamao-Fleming) | Hydroxylated Pyrrolidine | nih.govosaka-u.ac.jp |
| Reduction | Enamide Hydrogenation | H₂, Pd/C | Saturated Pyrrolidine | nih.govosaka-u.ac.jp |
| Reduction | Cyclopropane Cleavage | H₂, Pd/C | Substituted Pyrrolidine | nih.govosaka-u.ac.jp |
Formation of Fused and Spiro-Cyclic Derivatives Involving the Pyrrolidine Core
The pyrrolidine ring is an excellent building block for the synthesis of more complex, three-dimensional structures such as fused and spiro-cyclic systems. These transformations often rely on the reactivity of the pyrrolidine nitrogen and adjacent carbons.
Fused Derivatives: Fused-ring systems can be constructed by building a new ring that shares two atoms with the original pyrrolidine core. A powerful method to achieve this is the 1,3-dipolar cycloaddition reaction. nih.gov In this approach, an azomethine ylide (a 1,3-dipole) is generated in situ from the pyrrolidine ring, typically by reacting an N-substituted pyrrolidine with an aldehyde or through the thermal ring-opening of an aziridine. This ylide then reacts with a dipolarophile (e.g., an alkene or alkyne) to form a new five-membered ring fused to the original pyrrolidine. nih.gov This strategy has been used to create complex polycyclic frameworks, such as fused dihydropyrrolo[3,4-c]coumarins and heptacyclic pyrrolo[2,1-a]isoquinolines. nih.govthieme.de
Spiro-Cyclic Derivatives: Spiro-cyclic compounds, where two rings are joined by a single common atom, can also be synthesized from pyrrolidine precursors. The [3+2] cycloaddition of an azomethine ylide is again a key strategy. When the dipolarophile contains an exocyclic double bond, the cycloaddition results in a spirocyclic system where the new pyrrolidine ring is attached at a spiro center. mdpi.com For example, three-component reactions between an amino acid (as a pyrrolidine precursor), a carbonyl compound, and a suitable dipolarophile can yield elaborate spiro-pyrrolidine derivatives. mdpi.com This method has been successfully applied to generate diverse structures, including spiro-fused pyrrolo[3,4-a]pyrrolizines and benzofuran (B130515) spiro-2-pyrrolidines. mdpi.comnih.gov
| Reaction Type | Key Intermediates | Reactant Partner | Resulting Structure | Reference |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Alkene/Alkyne | Fused Pyrrolidine | nih.govthieme.de |
| [3+2] Cycloaddition | Azomethine Ylide | Olefin with exocyclic C=C | Spiro-Pyrrolidine | mdpi.comnih.gov |
Computational and Theoretical Studies on 3 3,4 Difluorophenyl Pyrrolidine Scaffolds
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. For the 3-(3,4-difluorophenyl)pyrrolidine scaffold, DFT calculations can provide a detailed picture of the electron distribution, molecular orbital energies, and the influence of the difluorophenyl substituent on the pyrrolidine (B122466) ring.
DFT studies on related fluorinated and aromatic heterocyclic compounds reveal that the introduction of fluorine atoms significantly alters the electronic properties of the molecule. st-andrews.ac.ukimperial.ac.uk In the case of the this compound, the two fluorine atoms on the phenyl ring act as strong electron-withdrawing groups. This electronic pull affects the aromatic system and, by extension, the electronic environment of the pyrrolidine ring.
Calculations would typically be performed using a functional such as B3LYP with a basis set like 6-31+G(d,p) to obtain optimized geometries and electronic properties. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For this scaffold, the electron-withdrawing nature of the difluorophenyl group is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted phenylpyrrolidine.
Table 1: Representative DFT-Calculated Electronic Properties
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule. |
Note: The values in this table are representative examples based on DFT calculations of similar aromatic and fluorinated heterocyclic compounds and are intended for illustrative purposes.
The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the electron density distribution. For this compound, the MEP would likely show a region of negative potential around the fluorine atoms and the nitrogen of the pyrrolidine ring, highlighting these areas as potential sites for electrophilic attack or hydrogen bonding. mdpi.com
Molecular Dynamics Simulations to Elucidate Conformational Preferences
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information on their conformational changes and flexibility. nih.gov For the this compound scaffold, MD simulations can reveal the preferred three-dimensional arrangements of the molecule in different environments, such as in a solvent or when interacting with a biological target.
MD simulations typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms over time using a force field. The resulting trajectory provides a dynamic picture of the molecule's conformational landscape. The simulations can highlight the flexibility of the pyrrolidine ring and the rotational freedom of the difluorophenyl group around the C-C bond connecting it to the pyrrolidine.
Conformational Analysis and Pyrrolidine Ring Dynamics
The five-membered pyrrolidine ring is known for its conformational flexibility, typically adopting non-planar "envelope" or "twist" conformations to relieve ring strain. nih.gov The substituents on the ring play a crucial role in determining the preferred pucker. In this compound, the bulky and electronically distinct difluorophenyl group at the C3 position significantly influences the ring's conformational equilibrium.
Quantum mechanical calculations on proline analogs have shown that substituents can stabilize specific ring puckers. nih.gov For the this compound, the difluorophenyl group can exist in either a pseudo-axial or a pseudo-equatorial orientation relative to the pyrrolidine ring. The pseudo-equatorial conformation is generally expected to be more stable due to reduced steric hindrance.
The two primary envelope conformations for a 3-substituted pyrrolidine are the C2-endo/C3-exo and C2-exo/C3-endo puckers. The relative energies of these conformers can be calculated to determine the most populated state. The energy barrier for interconversion between these puckered forms is typically low, allowing for rapid conformational changes at room temperature. researchgate.net
Table 2: Representative Conformational Analysis Data
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-N1-C5-C4) |
| C2-endo (axial-like) | 1.5 - 2.5 | Varies |
| C3-exo (equatorial-like) | 0.0 | Varies |
Note: The values in this table are representative and based on conformational studies of substituted pyrrolidines. The actual energy differences would depend on the specific computational method and force field used.
Analysis of Steric and Electronic Effects of Difluorophenyl Substitution on Scaffold Properties
The introduction of the 3,4-difluorophenyl group has profound steric and electronic effects on the pyrrolidine scaffold.
Steric Effects: The phenyl group is sterically demanding, and its presence at the C3 position influences the local geometry of the pyrrolidine ring. As mentioned, it favors a pseudo-equatorial position to minimize steric clashes with the rest of the ring. This steric influence can dictate the approach of interacting molecules, such as enzymes or receptors, by blocking certain binding orientations.
Electronic Effects: The two fluorine atoms are highly electronegative, making the phenyl ring electron-deficient. This has several consequences:
Aromatic Interactions: The electron-deficient nature of the difluorophenyl ring can alter its stacking interactions with other aromatic residues in a protein binding pocket. It may favor interactions with electron-rich aromatic systems.
Acidity/Basicity: The electron-withdrawing effect of the difluorophenyl group can influence the basicity of the pyrrolidine nitrogen. It is expected to decrease the pKa of the conjugate acid of the pyrrolidine, making the nitrogen less basic compared to an unsubstituted analog. chemrxiv.org
Theoretical Insights into Scaffold-Target Interactions through Pharmacophore Models and Molecular Docking Simulations
Pharmacophore modeling and molecular docking are essential computational tools in drug discovery for predicting how a ligand might bind to a biological target. asiapharmaceutics.info For the this compound scaffold, these methods can provide valuable insights into its potential as an inhibitor of various proteins, such as monoamine transporters (MATs). nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For a molecule like this compound, a pharmacophore model could include features such as:
A hydrophobic/aromatic center (the difluorophenyl ring).
A hydrogen bond acceptor (the pyrrolidine nitrogen).
Potentially a hydrogen bond donor if the nitrogen is protonated.
Specific locations for the fluorine atoms which can engage in halogen bonding or other specific interactions.
Molecular Docking: Molecular docking simulations would place the this compound molecule into the binding site of a target protein to predict its binding orientation and affinity. For instance, docking studies of similar compounds into the binding sites of MATs like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) have been performed. nih.gov
In a hypothetical docking study of this compound into a monoamine transporter, the following interactions might be observed:
The difluorophenyl ring could engage in pi-pi stacking or hydrophobic interactions with aromatic residues such as tyrosine or phenylalanine in the binding pocket.
The protonated pyrrolidine nitrogen could form a salt bridge with an acidic residue like aspartate.
The fluorine atoms could form favorable interactions with the protein backbone or specific side chains.
Table 3: Representative Molecular Docking Results for a Hypothetical Target
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Monoamine Transporter | -8.0 to -10.0 | Asp79, Tyr156, Phe320 |
Note: This table presents hypothetical data based on docking studies of similar ligands with monoamine transporters. The specific residues and binding affinities would vary depending on the target protein and docking software.
These computational approaches provide a powerful framework for understanding the structure-activity relationships of the this compound scaffold and for guiding the design of new, more potent and selective drug candidates.
Role in Scaffold Development for Advanced Chemical Research
Design Principles for Pyrrolidine-Based Scaffolds in Target-Oriented Synthesis
The design of scaffolds for target-oriented synthesis relies on creating a molecular framework that can be readily and systematically modified to optimize interactions with a specific biological target. The pyrrolidine (B122466) ring is an exemplary scaffold for several key reasons. nih.gov
Firstly, its saturated, sp³-hybridized carbon atoms provide a non-planar, three-dimensional (3D) structure, a significant advantage over flat, aromatic systems. nih.gov This 3D coverage allows for a more comprehensive exploration of the pharmacophore space, increasing the likelihood of identifying potent and selective compounds. nih.gov The pyrrolidine ring is not static; it undergoes a phenomenon known as "pseudorotation," where the ring rapidly interconverts between various "puckered" conformations. nih.gov The introduction of substituents, such as the 3,4-difluorophenyl group at the C3 position, can influence and restrict this conformational flexibility, locking the molecule into a bioactive conformation favored by the target protein.
Secondly, the pyrrolidine structure is inherently chiral. nih.gov For a molecule like 3-(3,4-Difluorophenyl)pyrrolidine, the carbon atom bearing the difluorophenyl group is a stereocenter. This allows for the synthesis of distinct (R) and (S) enantiomers, which can exhibit profoundly different biological activities, a critical principle in modern drug design. nih.gov
Finally, the pyrrolidine nitrogen atom serves as a convenient synthetic handle. It acts as a nucleophile and a base, allowing for straightforward functionalization to introduce a wide variety of substituents, thereby enabling the systematic exploration of structure-activity relationships and the fine-tuning of physicochemical properties. nih.gov
Structure-Activity Relationship (SAR) Studies of Pyrrolidine Scaffold Modifications in Chemical Research
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. For the 3-aryl pyrrolidine class, including this compound, SAR studies elucidate the effects of modifying different parts of the molecule. nih.govresearchgate.netnih.gov These studies have shown that the nature of the aryl group, the substitution pattern on both the aryl ring and the pyrrolidine ring, and the molecule's stereochemistry are all critical determinants of activity. nih.govnih.gov
For instance, in the development of antimalarial agents, SAR studies on aryl piperazine (B1678402) and pyrrolidine derivatives revealed that the combined presence of a hydroxyl group and a fluorine atom on the aryl moiety was crucial for antiplasmodial activity. nih.govresearchgate.net This highlights the importance of specific functional groups and their placement. Similarly, in the field of asymmetric catalysis, studies have demonstrated that the steric and electronic properties of the aryl group on aryl-pyrrolidine-based catalysts directly influence enantioselectivity. nih.govacs.org Larger aryl groups with extended π-systems have been shown to be broadly effective, suggesting that the 3,4-difluorophenyl group's size and electronic nature are key features for molecular recognition. nih.govacs.org
The following interactive table summarizes general SAR findings for 3-aryl pyrrolidine derivatives, which are applicable to the this compound scaffold.
| Modification Site | Structural Change | Observed Impact on Activity/Selectivity | Reference Example |
|---|---|---|---|
| Aryl Ring (C3) | Introduction of electron-withdrawing groups (e.g., F, CF₃) | Often enhances binding affinity and can improve pharmacokinetic properties. Crucial for antiplasmodial activity. | Antimalarial Agents nih.govresearchgate.net |
| Aryl Ring (C3) | Increasing the size/expanse of the aryl system (e.g., phenyl to naphthyl) | Can enhance enantioselectivity in catalysis due to increased noncovalent interactions. | Asymmetric Catalysis acs.org |
| Pyrrolidine Ring (Nitrogen) | Addition of various substituents (e.g., alkyl, acyl, aryl groups) | Modulates solubility, cell permeability, and target engagement. Key site for library diversification. | General Drug Discovery nih.gov |
| Pyrrolidine Ring (C2, C4, C5) | Introduction of additional substituents (e.g., methyl, hydroxyl) | Affects ring pucker and the spatial orientation of other groups, influencing binding modes. | General Drug Discovery nih.gov |
| Stereocenter (C3) | Use of (R) vs. (S) enantiomer | Can lead to dramatically different or even opposing biological effects (e.g., agonist vs. antagonist). | General Drug Discovery nih.gov |
The conformational state of the pyrrolidine ring is a key factor in its interaction with biological targets. The ring's inherent flexibility, or "pseudorotation," can be constrained by the introduction of substituents. nih.gov A bulky substituent, such as the 3,4-difluorophenyl group, will sterically favor certain ring puckers over others. This conformational restriction reduces the entropic penalty upon binding to a target, which can lead to higher affinity.
The two fluorine atoms on the phenyl ring further influence the scaffold's properties. Fluorine is highly electronegative and can participate in specific, favorable interactions with protein residues, such as hydrogen bonds or dipole-dipole interactions, further anchoring the scaffold in a defined orientation. The substitution pattern on the pyrrolidine itself, for example, the presence or absence of a methyl group adjacent to the aryl substituent, can also impose significant conformational restrictions, which has been shown to enhance reactivity and enantioselectivity in certain contexts. nih.gov Therefore, the specific substitution pattern of this compound provides a balance of rigidity and contained flexibility that is highly desirable in scaffold design.
One of the most powerful features of the pyrrolidine scaffold is the presence of stereogenic carbons. nih.gov In this compound, the C3 carbon is chiral, leading to two enantiomers: (R)-3-(3,4-Difluorophenyl)pyrrolidine and (S)-3-(3,4-Difluorophenyl)pyrrolidine. Since biological targets like enzymes and receptors are themselves chiral, they will interact differently with each enantiomer.
This differential interaction is a cornerstone of modern pharmacology. One enantiomer may bind with high affinity and elicit a desired biological response, while the other may be inactive or even produce off-target effects. For example, research on other 3-substituted pyrrolidines has shown that a switch in stereochemistry from (R) to (S) can convert a compound from an agonist to an antagonist. nih.gov Therefore, the ability to synthesize stereochemically pure versions of this compound is critical to its utility, allowing researchers to precisely probe the topology of a binding site and develop highly selective molecules. nih.gov
Applications as Versatile Synthetic Intermediates for Diverse Chemical Libraries
A key role for this compound is as a versatile synthetic intermediate for the construction of diverse chemical libraries. Its structure provides a robust core upon which a vast array of chemical diversity can be built. The secondary amine of the pyrrolidine ring is a prime site for derivatization, enabling the attachment of various functional groups through reactions like acylation, alkylation, and reductive amination. nih.govmdpi.com
Numerous synthetic strategies can be employed to construct libraries around this scaffold:
1,3-Dipolar Cycloadditions: This method uses azomethine ylides to react with olefins, providing a powerful route to substituted pyrrolidines, including those with fluorine atoms. researchgate.netsci-hub.se
Palladium-Catalyzed Reactions: Modern cross-coupling reactions, such as the hydroarylation of pyrrolines, allow for the efficient synthesis of 3-aryl pyrrolidines. sci-hub.se
Borrowing Hydrogen Methodology: Catalytic methods that use diols and primary amines can generate substituted pyrrolidines in an atom-efficient manner. researchgate.net
Functionalization of Pre-formed Rings: Starting with commercially available precursors like 3,3-difluoropyrrolidine, chemists can perform reactions such as palladium-catalyzed allylic amination to create valuable derivatives. nbinno.com
These synthetic approaches allow for the rapid generation of libraries of compounds where the this compound core is held constant while the substituents on the nitrogen atom are varied. This strategy is highly effective for exploring SAR and optimizing properties like potency, selectivity, and metabolic stability.
Development of Chemical Probes and Research Tools Utilizing the Pyrrolidine Scaffold
A chemical probe is a highly selective small molecule used to study the function of a specific protein target in cells or organisms. nih.gov The development of high-quality probes is essential for target validation and understanding complex biological pathways. The this compound scaffold is an excellent starting point for designing such tools.
To be effective, a chemical probe must be potent, selective, and well-characterized. nih.gov The unique 3D architecture of the pyrrolidine scaffold, combined with the specific interactions afforded by the difluorophenyl group, can be leveraged to achieve high potency and selectivity. For example, research on inhibitors for the Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease, led to the development of highly potent and selective chemical probes based on a complex pyrrolo[2,3-d]pyrimidine scaffold. acs.org These molecules, which incorporated a substituted pyrrolidine ring, demonstrated the utility of this heterocycle in achieving the exquisite selectivity required for a high-quality probe. acs.org
By using this compound as a core, medicinal chemists can design molecules that target specific protein families, such as kinases or G-protein coupled receptors. The difluorophenyl moiety can be designed to interact with a specific sub-pocket of a protein's binding site, while further derivatization of the pyrrolidine nitrogen can be used to optimize selectivity and cell permeability, ultimately leading to powerful research tools for dissecting complex biology. nih.govacs.org
Advanced Analytical Methodologies for Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, LC-TOF-MS)
Structural elucidation is the foundational step in characterizing a novel compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) are powerful tools for this purpose.
High-Resolution Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules. diva-portal.org For 3-(3,4-Difluorophenyl)pyrrolidine, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be employed to map out the carbon-hydrogen framework and the positions of the fluorine atoms.
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The spectrum would show distinct signals for the aromatic protons on the difluorophenyl ring and the aliphatic protons of the pyrrolidine (B122466) ring.
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.
¹⁹F NMR: Is particularly important for fluorine-containing compounds, providing direct information about the chemical environment of the fluorine atoms. diva-portal.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and substituent effects. Actual values are determined experimentally.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrrolidine CH₂ (α to N) | 2.8 - 3.2 | 45 - 55 |
| Pyrrolidine CH₂ (β to N) | 1.9 - 2.3 | 25 - 35 |
| Pyrrolidine CH (γ to N) | 3.3 - 3.7 | 35 - 45 |
| Aromatic CH | 7.0 - 7.3 | 115 - 125 |
| Aromatic C-F | - | 148 - 152 (JC-F) |
Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS)
LC-TOF-MS combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of a TOF detector. nih.govresearchgate.net This technique is crucial for confirming the molecular weight of this compound with high accuracy, which helps in determining its elemental composition. researchgate.net The high mass accuracy of TOF-MS allows for the differentiation between compounds with very similar nominal masses. nih.govresearchgate.net The coupling with LC also provides retention time data, which is a valuable characteristic for identification. nih.gov
Chromatographic Methods for Purity Assessment and Stereoisomer Separation (e.g., Chiral Chromatography, HPLC)
Chromatographic methods are essential for determining the purity of a sample and for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of organic compounds. ptfarm.plpensoft.netnih.gov A validated HPLC method can separate the main compound from any impurities arising from the synthesis or degradation. pensoft.netnih.gov The purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. google.com
Table 2: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) pensoft.net |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with additives (e.g., formic acid, ammonium (B1175870) acetate) google.comresearchgate.net |
| Flow Rate | 1.0 mL/min google.com |
| Detection | UV at a suitable wavelength (e.g., 254 nm) google.com |
| Column Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net |
Chiral Chromatography for Stereoisomer Separation
Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. mz-at.dehplc.eu This is particularly important in pharmaceutical research, as enantiomers can have different biological activities. mz-at.de The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. researchgate.netepa.govnih.gov
X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis
X-ray crystallography is a powerful technique that provides unambiguous information about the three-dimensional structure of a molecule in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. nih.gov For this compound, X-ray crystallography can be used to determine the absolute configuration (R or S) of a single enantiomer, provided a suitable crystal can be grown, often after derivatization with a known chiral auxiliary.
Derivatization Strategies for Enhanced Analytical Detection
Derivatization involves chemically modifying the analyte to improve its analytical properties. For this compound, the secondary amine of the pyrrolidine ring is a key functional group for derivatization.
This can be advantageous in several scenarios:
Enhanced UV Detection in HPLC: The pyrrolidine and difluorophenyl moieties have some UV absorbance, but derivatizing the amine with a chromophore-containing reagent can significantly increase the molar absorptivity, leading to lower detection limits. nih.gov
Improved Ionization in Mass Spectrometry: Derivatization can introduce a readily ionizable group, enhancing the signal in electrospray ionization (ESI) mass spectrometry.
Enabling Gas Chromatography (GC) Analysis: The parent compound may not be volatile enough for GC analysis. Derivatization can increase its volatility and thermal stability.
Chiral Analysis: As mentioned, reacting the racemic mixture with a chiral derivatizing agent creates diastereomers, which can often be separated on a non-chiral chromatographic column.
A common derivatization reaction for secondary amines is acylation, for example, with Boc-anhydride or other acyl chlorides. google.comnih.gov
Emerging Trends and Future Research Directions in 3 3,4 Difluorophenyl Pyrrolidine Chemistry
Innovations in Sustainable and Green Chemistry Approaches for its Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like 3-(3,4-Difluorophenyl)pyrrolidine. nih.gov Researchers are actively exploring methods that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
One promising trend is the adoption of solvent-free or "green" solvent-based reaction conditions. For instance, the use of ethanol (B145695) as a solvent in the synthesis of pyrrolidin-2-ones has been reported as an environmentally friendly approach. researchgate.net Another key area of innovation is the development of catalytic reactions that proceed under milder conditions, thereby reducing energy consumption. For example, some organocatalytic reactions for the synthesis of substituted pyrrolidines can be performed at room temperature without the need for additives. nih.gov The use of ultrasound has also emerged as a green technique to promote the synthesis of pyrrolidinone derivatives, often leading to higher yields in shorter reaction times. researchgate.net
Microwave-assisted organic synthesis (MAOS) is another technology that aligns with the goals of green chemistry, offering increased synthetic efficiency and supporting the development of more sustainable processes for pyrrolidine (B122466) synthesis. nih.gov The overarching goal is to develop synthetic pathways that are not only efficient but also environmentally benign, a critical consideration for the large-scale production of pharmaceutical intermediates.
Development of Novel Catalytic Systems for Efficient and Selective Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems for the synthesis and transformation of this compound is a major research focus. The pursuit of high efficiency and selectivity, particularly enantioselectivity, is paramount.
Recent advancements have seen the emergence of innovative catalysts for pyrrolidine synthesis. These include:
Iridium-based catalysts: Chiral amine-derived iridacycle complexes have been shown to catalyze the "borrowing hydrogen" annulation to produce enantioenriched pyrrolidines from simple diols and primary amines. organic-chemistry.org
Copper-based catalysts: Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a mild and effective route to pyrrolidines with excellent regio- and chemoselectivity. organic-chemistry.org Furthermore, copper-catalyzed asymmetric vicinal dicarbofunctionalization has been developed for the enantioselective acylcyanation of olefins, yielding β-cyano ketones that can be further transformed into pyrrolidine rings. acs.org
Cobalt-based catalysts: Cobalt-catalyzed hydroalkylation of 3-pyrrolines offers a method for producing chiral C2-alkylated pyrrolidines. organic-chemistry.org
Rhodium-based catalysts: Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org
Organocatalysts: Pyrrolidine-based organocatalysts, particularly those derived from proline, have become powerful tools in asymmetric synthesis. acs.orgnih.govnih.gov The development of new organocatalysts, such as those derived from tartaric and glyceric acids, continues to be an active area of research. mdpi.com
A significant breakthrough is the development of a novel catalyst with two copper cores supported on polymeric carbon nitride, which demonstrates high efficiency and selectivity in cross-coupling reactions and boasts a carbon footprint ten times lower than conventional catalysts. sciencedaily.com The ability to recover and reuse these catalysts further enhances their sustainability. sciencedaily.com
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Iridium-based | "Borrowing Hydrogen" Annulation | Enantioenriched pyrrolidines from diols and amines | organic-chemistry.org |
| Copper-based | Intramolecular C-H Amination | Mild conditions, high regio- and chemoselectivity | organic-chemistry.org |
| Cobalt-based | Hydroalkylation of 3-pyrrolines | Synthesis of chiral C2-alkylated pyrrolidines | organic-chemistry.org |
| Rhodium-based | Intramolecular Nitrene Insertion | Regio- and diastereoselective, mild conditions | organic-chemistry.org |
| Organocatalysts | Asymmetric Transformations | Proline-derived, powerful in asymmetric synthesis | acs.orgnih.govnih.gov |
| Dual Copper Core | Cross-Coupling Reactions | High efficiency, low carbon footprint, reusable | sciencedaily.com |
Exploration of New Reaction Mechanisms and Pathways Involving Difluorophenylpyrrolidines
A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For difluorophenylpyrrolidines, research is ongoing to elucidate the intricate pathways of their formation and subsequent transformations.
One area of active investigation is the mechanism of borane-catalyzed dehydrogenation of pyrrolidines to form pyrroles. nih.gov Mechanistic studies, including DFT calculations, have provided insights into the role of the borane (B79455) catalyst in these processes. nih.gov Understanding these mechanisms can lead to the development of more efficient and selective dehydrogenation methods.
The study of organocatalytic reaction mechanisms has also been instrumental in the fine-tuning of catalyst structures to improve their efficiency and selectivity. nih.govnih.gov For example, the understanding of how substituents on the pyrrolidine ring of a catalyst influence its performance in asymmetric reactions allows for a more rational approach to catalyst design. acs.org
Furthermore, the exploration of novel reaction pathways is expanding the synthetic utility of the pyrrolidine scaffold. For instance, a "clip-cycle" procedure involving a Brønsted acid-catalyzed aza-Michael cyclization has been developed for the enantioselective synthesis of substituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk The discovery of unprecedented reactivity pathways, such as those unlocked through light-mediated asymmetric catalysis using pyrrolidine-based scaffolds, opens up new avenues for synthetic transformations that are difficult to achieve through traditional methods. acs.org
Analysis of Patent Landscape for Academic Research Opportunities and Innovations in Pyrrolidine Chemistry
The patent landscape provides valuable insights into the industrial and academic interest in a particular chemical entity and its derivatives. An analysis of patents related to this compound and other pyrrolidine derivatives can reveal key research opportunities and highlight areas of innovation.
A significant number of patents focus on the synthesis and application of pyrrolidine derivatives as antibacterial agents, indicating a strong interest in developing new treatments for bacterial infections. tandfonline.comnih.gov For instance, patents describe novel synthetic molecules with pyrrolidine scaffolds designed to have minimal side effects. nih.gov
The synthesis of specific isomers of difluorophenylpyrrolidines is also a prominent feature in the patent literature. For example, methods for the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine, a key intermediate for the anticancer drug larotrectinib, have been patented. google.comgoogle.com These patents often describe multi-step synthetic routes and highlight the challenges and innovations in achieving high enantioselectivity. google.comgoogle.com
The patent literature also covers a broad range of pyrrolidine-containing compounds and their synthetic methods, from the basic synthesis of pyrrolidine itself to the preparation of complex, multi-substituted derivatives. google.comnih.gov For academic researchers, a thorough analysis of this landscape can identify underexplored areas of pyrrolidine chemistry, potential new applications for known compounds, and opportunities to develop more efficient and cost-effective synthetic routes for patented molecules.
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. acs.orgbohrium.comyoutube.comresearchgate.net These technologies are particularly well-suited for the optimization of synthetic routes and the discovery of new reactions involving this compound.
HTE platforms allow chemists to perform a large number of experiments in parallel on a small scale, testing numerous combinations of catalysts, solvents, and other reaction parameters simultaneously. youtube.com This approach significantly accelerates the process of reaction optimization compared to traditional, iterative methods. youtube.com Software tools have been developed to facilitate the design, execution, and analysis of these complex experimental arrays. chemrxiv.org
Automated synthesis platforms can be used to prepare libraries of pyrrolidine derivatives for biological screening or to explore the scope of a newly developed reaction. For example, a fully automated system has been used to synthesize over 1000 iminopyrrolidine derivatives in a nanomole-scale Ugi three-component reaction. nih.govresearchgate.net This demonstrates the power of automation in rapidly generating chemical diversity.
Q & A
Basic: What are the primary synthetic routes for 3-(3,4-Difluorophenyl)pyrrolidine?
The synthesis typically involves reductive amination or nucleophilic substitution strategies. For example:
- Reductive amination : Reacting 3,4-difluorobenzaldehyde with pyrrolidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) in dichloromethane at room temperature .
- Nucleophilic substitution : Utilizing a halogenated 3,4-difluorophenyl precursor (e.g., 3,4-difluorophenyl bromide) with pyrrolidine under basic conditions.
Optimization of reaction parameters (solvent, temperature, catalyst) is critical for yield and purity.
Basic: How is structural characterization of this compound performed?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns and ring conformation.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- HPLC : Chiral HPLC to assess enantiomeric purity, especially for stereoisomers like (S)- or (R)-configurations .
- X-ray crystallography : For absolute stereochemical determination in crystalline derivatives .
Basic: What biological targets or therapeutic areas are associated with this compound?
The compound’s fluorinated aromatic ring enhances lipophilicity and metabolic stability , making it a candidate for:
- Central nervous system (CNS) disorders : Structural analogs act as norepinephrine/serotonin reuptake inhibitors .
- Enzyme inhibition : Potential interactions with kinases or G-protein-coupled receptors (GPCRs) due to the pyrrolidine scaffold’s flexibility .
- Antimicrobial agents : Fluorinated pyrrolidines are explored for biofilm disruption .
Advanced: How can enantiomeric purity be optimized during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce stereoselectivity.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., palladium) in cross-coupling reactions.
- Chiral resolution : Separate enantiomers via preparative chiral HPLC or enzymatic resolution .
Advanced: What structure-activity relationships (SAR) are critical for modifying this compound?
- Fluorine positioning : 3,4-Difluoro substitution on the phenyl ring increases electron-withdrawing effects, enhancing binding to hydrophobic pockets in target proteins .
- Pyrrolidine ring modifications : Introducing methyl or sulfonyl groups at the 3-position alters conformational flexibility and bioavailability .
- Salt formation : Hydrochloride salts improve solubility and crystallinity for formulation studies .
Advanced: What analytical challenges arise in impurity profiling of this compound?
- Byproduct detection : Monitor intermediates like dehalogenated products or over-reduced pyrrolidines using LC-MS/MS.
- Residual solvents : Gas chromatography (GC) to quantify traces of dichloromethane or THF from synthesis.
- Stereochemical impurities : Chiral columns with sub-2µm particles for baseline separation of enantiomers .
Advanced: How can discrepancies between in vitro and in vivo activity be addressed?
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation.
- Prodrug strategies : Mask the pyrrolidine nitrogen with acetyl or carbamate groups to enhance plasma stability.
- Pharmacokinetic (PK) studies : Correlate in vitro IC values with in vivo exposure using LC-MS-based bioanalysis .
Handling and Stability: What precautions are required for storage and handling?
- Storage : Under inert gas (argon) at -20°C to prevent oxidation of the pyrrolidine ring.
- Decomposition risks : Monitor for color changes (yellowing) indicating degradation; stabilize with antioxidants like BHT in solution.
- Safety protocols : Use fume hoods and PPE due to potential respiratory irritation from hydrochloride salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
